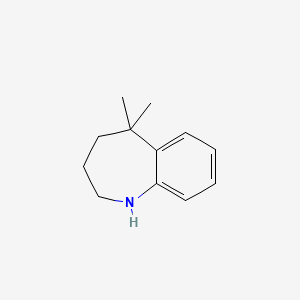

5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Description

Properties

IUPAC Name |

5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSCJWAKHJNQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation and Ring Expansion (Based on Patent CN102702103A)

A widely reported method for preparing tetrahydro-1H-benzazepine derivatives involves:

Step 1: Oxime Formation

Starting from 1-tetrahydronaphthalenone, reacting with hydroxylamine in methanol produces the corresponding oxime intermediate.Step 2: Ring Expansion Using Polyphosphoric Acid (PPA)

The oxime is then treated with polyphosphoric acid, which facilitates ring expansion to form a 7-membered benzazepine ring system. This step is conducted by heating and removing solvents such as methylene dichloride.Step 3: Reduction

The resulting ketone intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or other ether solvents under nitrogen protection. The reaction temperature ranges from -10°C to 120°C, with reaction times between 8 to 24 hours.

This method yields 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives efficiently and is suitable for industrial scale-up due to operational simplicity and moderate conditions.

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | Hydroxylamine, methanol, RT, overnight | Oxime of 1-tetrahydronaphthalenone |

| 2 | Polyphosphoric acid, heat, solvent removal | 4,5-tetrahydro-1H-benzazepine-2-one (ketone) |

| 3 | LiAlH4, THF, N2, -10 to 120°C, 8-24 h | 2,3,4,5-tetrahydro-1H-benzazepine (reduced) |

Note: For 5,5-dimethyl substitution, methyl groups can be introduced in the starting ketone or during intermediate transformations before ring expansion or reduction.

Alkylation and Cyclization Approaches (Based on Literature from J. Chem. Soc. and Related)

Alkylation of Tetrahydrobenzazepine Ketones

Methylation at the 5-position can be achieved by treating 2,3,4,5-tetrahydro-5-oxo-1H-benzazepine with methylating agents such as methyl iodide or methyl lithium reagents in the presence of strong bases like lithium diisopropylamide (LDA). Attempts to introduce other alkyl groups (e.g., ethylene bridges) may require different strategies.Cyclization Using Polyphosphoric Acid

Cyclization of substituted isonipecotic acid derivatives or related precursors in polyphosphoric acid at elevated temperatures (180–190 °C) can yield substituted benzazepinones, which upon further reduction give the tetrahydrobenzazepine core.

Transition Metal-Catalyzed Methods (Recent Advances)

Iridium-Catalyzed Asymmetric Synthesis

Recent studies have demonstrated the use of iridium catalysts to synthesize chiral tetrahydrobenzazepines, including 3-benzazepine motifs, with high stereoselectivity. While these methods focus on 3-benzazepine derivatives, the catalytic strategies could be adapted to 1-benzazepine systems with appropriate substrate design.Aryne-Mediated Arylation

Aryne chemistry has been employed for the direct functionalization of benzazepine scaffolds, enabling the introduction of aryl groups at specific positions. This method offers a one-pot synthesis route for substituted tetrahydrobenzazepines.

Comparative Summary of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Oxime formation + PPA ring expansion + LiAlH4 reduction | Oxime intermediate → ring expansion → reduction | Simple, suitable for scale-up, well-established | Requires handling of strong acids and hydrides |

| Alkylation of benzazepinones + cyclization | Base-mediated methylation → cyclization in PPA | Direct introduction of methyl groups | Alkylation may be challenging for bulky groups |

| Transition metal catalysis (Iridium) | Catalytic asymmetric synthesis | High stereoselectivity, mild conditions | More complex catalysts, may require optimization |

| Aryne-mediated arylation | Aryne generation + coupling | One-pot, versatile functionalization | Limited to aryl substitutions, requires aryne precursors |

Detailed Research Findings

The ring expansion via oxime intermediate is a classical and robust method, yielding high purity benzazepine cores. The reaction conditions have been optimized for industrial feasibility, with polyphosphoric acid serving as both acid catalyst and dehydrating agent to promote ring closure.

The reduction step with lithium aluminum hydride is critical to convert ketone intermediates to the saturated tetrahydro form. Solvent choice (THF, ethers) and temperature control influence the yield and stereochemistry of the product.

Methylation at the 5-position using lithium diisopropylamide and methyl iodide allows selective introduction of methyl groups, which is essential for obtaining the 5,5-dimethyl substitution pattern. However, attempts to introduce other alkyl groups such as ethylene bridges have shown limited success, requiring alternative synthetic strategies.

Recent transition metal-catalyzed approaches offer asymmetric synthesis routes, enhancing the ability to produce enantiomerically pure compounds, which is valuable for pharmaceutical applications. These methods, although more complex, provide access to diverse substitution patterns and stereochemistry.

Chemical Reactions Analysis

Types of Reactions: 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzazepine derivatives.

Scientific Research Applications

Neuropharmacology

5,5-Dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine is structurally related to benzodiazepines and has been studied for its effects on the central nervous system. Its potential applications include:

- Anxiolytic Effects : Research indicates that compounds in this class may exhibit anxiolytic properties similar to those of traditional benzodiazepines. The mechanism often involves modulation of GABA receptors, which are crucial for inhibitory neurotransmission in the brain .

- Antidepressant Activity : Some studies suggest that derivatives of this compound may have antidepressant effects, potentially through the enhancement of serotonergic and noradrenergic neurotransmission .

Anticancer Research

Recent investigations have highlighted the potential of this compound derivatives in anticancer therapy:

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, studies have shown that certain derivatives can effectively inhibit the growth of human breast cancer cell lines .

- Case Studies : A library of synthesized compounds based on this structure was screened for anticancer activity against various cell lines. Some derivatives demonstrated significant cytotoxic effects and were more effective than conventional chemotherapeutics .

Synthesis and Development

The synthesis of this compound can be achieved through various chemical pathways. Recent advancements include:

- Microwave-Assisted Synthesis : This method has been employed to enhance yields and reduce reaction times for synthesizing benzazepine derivatives. The efficiency of microwave-assisted techniques has been documented to improve the overall process of drug development .

Comparative Data Table

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine with structurally related benzazepine derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.

Structural and Substituent Variations

| Compound Name | Substituents/Modifications | Key Structural Features |

|---|---|---|

| This compound | Two methyl groups at 5-position | Enhanced lipophilicity, conformational rigidity |

| 2,3,4,5-Tetrahydro-1H-3-benzazepine | No substituents | Unmodified benzazepine core |

| 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine | Methano bridge between positions 1 and 5 | Rigidified bicyclic structure |

| 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | Chlorine at 6-position | Electron-withdrawing substituent |

| 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | Bromine at 6-position | Increased molecular weight, potential halogen bonding |

| 5-(Dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine | Tosyl and dimethylamino groups | Enhanced solubility, functionalized for further reactions |

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility | Physical State |

|---|---|---|---|

| This compound | ~175 (estimated) | High in organic solvents | Likely crystalline |

| 2,3,4,5-Tetrahydro-1H-3-benzazepine | ~147 (estimated) | Moderate in polar solvents | Liquid or low-melting solid |

| 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine | 159.24 (C11H13N) | Low water solubility; soluble in alcohols/ethers | Colorless crystals |

| 6-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | 181.66 (C10H12ClN) | Likely similar to parent compound | Solid |

| 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | 226.12 (C10H12BrN) | Low water solubility | Solid |

| 5-(Dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine | 344.47 (C19H24N2O2S) | High in polar aprotic solvents | Solid |

Biological Activity

5,5-Dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a compound belonging to the benzazepine family, characterized by a bicyclic structure that incorporates a nitrogen atom within a seven-membered ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

- Molecular Formula: C₉H₁₂N₂

- Molecular Weight: 148.21 g/mol

- Appearance: Yellow with orange to pale brown crystals or powder

- Melting Point: 93.0–102.0 °C

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of benzazepine derivatives. For instance, compounds related to benzazepines have demonstrated effectiveness against Trypanosoma cruzi and Leishmania chagasi, which are responsible for Chagas disease and leishmaniasis, respectively . The structural characteristics of these compounds suggest that modifications can enhance their biological efficacy.

Pharmacological Studies

Pharmacological evaluations have indicated that certain derivatives of tetrahydrobenzazepines exhibit significant activity in various assays. For example:

- Analgesic Activity: In a study assessing the analgesic properties of related compounds, it was found that some derivatives showed no analgesic activity in the mouse hot-plate assay and limited antagonist activity in the tail-flick assay .

- Antitussive Activity: Compounds structurally related to this compound have been investigated for their antitussive effects. Neostenine (a related compound) exhibited considerable antitussive activity compared to other family members .

Structure-Activity Relationship (SAR)

The biological activity of benzazepine derivatives is often linked to their structural features. The presence of specific functional groups and the stereochemistry of the compounds can significantly influence their pharmacological profiles. For instance:

| Compound | Activity | Key Structural Features |

|---|---|---|

| Neostenine | Antitussive | Perhydroazaazulene nucleus |

| Homoharringtonine | Antileukemic | Unique spiro-fused rings |

| 5,5-Dimethyl derivative | Limited analgesic | Basic benzazepine structure |

Case Studies

Case Study 1: Antiparasitic Efficacy

A study evaluating the efficacy of various benzazepine derivatives against Leishmania species demonstrated that modifications in the molecular structure led to enhanced antiparasitic activity. The study utilized both in vitro and in vivo models to assess the effectiveness of these compounds .

Case Study 2: Analgesic Properties

In another investigation focused on analgesic properties, researchers synthesized several tetrahydrobenzazepine derivatives and tested them using standard pain models. The results indicated that while some compounds were ineffective as analgesics, others displayed moderate activity, suggesting potential for further development .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine, and how do they influence experimental design?

- Answer : The compound's low water solubility (polar solvents like alcohols/ethers are preferred) and crystalline solid state require careful solvent selection for reactions or biological assays. Its melting point (~51–52°C) and stability under refrigeration (2–8°C) are key for storage and handling. Structural characterization via NMR and IR spectroscopy is essential to confirm purity before downstream applications .

Q. What synthetic methodologies are commonly employed for preparing this compound?

- Answer : Multi-step cyclization reactions (e.g., via diene intermediates) are typical. For example, allylic chlorination of dienes under kinetic control (e.g., 1,2- vs. 1,4-addition pathways) can yield regioisomers, necessitating low-temperature crystallization for purification . Optimizing solvent polarity (chloroform, n-hexane) and reaction time minimizes byproducts like trichloro derivatives .

Q. How is impurity profiling conducted for benzazepine derivatives in pharmaceutical research?

- Answer : Reverse-phase HPLC with UV detection (e.g., at 210–220 nm) is standard. Relative retention times (RRT) and peak response thresholds (e.g., ≤0.5% per impurity) are validated against reference standards. For example, impurities in benazepril derivatives are quantified using USP protocols with acetic acid/ammonium acetate mobile phases .

Advanced Research Questions

Q. How can contradictions in reported reaction pathways for benzazepine derivatives be resolved?

- Answer : Discrepancies in product ratios (e.g., 1,2- vs. 1,4-addition products) arise from kinetic vs. thermodynamic control. Kinetic studies (e.g., variable-temperature NMR or GC-MS monitoring) clarify transition states. For instance, steric hindrance in 2,5-dimethylhexadiene favors 1,2-addition, while prolonged reaction times may shift equilibria .

Q. What strategies are used to establish structure-activity relationships (SAR) for benzazepine-based receptor ligands?

- Answer : Combinatorial libraries derived from 5-amino-2,3,4,5-tetrahydro-1H-1-benzazepine scaffolds are synthesized via solid-phase methods. Functional assays (e.g., tachykinin NK2 receptor binding) and molecular docking identify critical substituents (e.g., methanesulfonyl groups at position 7 enhance selectivity) .

Q. How do researchers address toxicity concerns in preclinical development of benzazepine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.